molecular formula C12H16O6 B8665890 Methyl 3,5-bis(methoxymethoxy)benzoate CAS No. 76280-59-6

Methyl 3,5-bis(methoxymethoxy)benzoate

Cat. No. B8665890
Key on ui cas rn: 76280-59-6
M. Wt: 256.25 g/mol
InChI Key: IISXFBLBSRVTIP-UHFFFAOYSA-N
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Patent
US08119624B2

Procedure details

To a suspension of methyl 3,5-dihydroxybenzoate (250 g, 1.5 mol) and K2CO3 (500 g, 3.6 mol) in MeCN (2 L) was added drop wise MOMCl (270 g, 3.35 mol) at 0° C. The mixture was stirred at room temperature for 1.5 hr. TLC (EtOAc/petroleum ether=1/2) showed that no starting material was present. The reaction mixture was filtered and the filtrate was concentrated to give a brown oil. The oil was suspended in CH2Cl2. The resulting solid was filtered off. The filtrate was concentrated again to give the title compound (200 g, 57%) as a brown oil. 1H NMR (400 MHz, CDCl3): δ 7.36 (d, 2H), 6.91 (t, 1H), 5.19 (s, 4H), 3.90 (s, 3H), 3.47 (s, 6H).
Quantity
250 g
Type
reactant
Reaction Step One
Name
Quantity
500 g
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
reactant
Reaction Step One
Name
Quantity
270 g
Type
reactant
Reaction Step Two
[Compound]
Name
EtOAc petroleum ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
57%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:9]=[C:10]([OH:12])[CH:11]=1)[C:5]([O:7][CH3:8])=[O:6].[C:13]([O-:16])([O-])=O.[K+].[K+].[CH2:19](Cl)[O:20][CH3:21].[CH3:23]C#N>C(Cl)Cl>[CH3:8][O:7][C:5](=[O:6])[C:4]1[CH:3]=[C:2]([O:1][CH2:19][O:20][CH3:21])[CH:11]=[C:10]([O:12][CH2:23][O:16][CH3:13])[CH:9]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
250 g
Type
reactant
Smiles
OC=1C=C(C(=O)OC)C=C(C1)O
Name
Quantity
500 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
2 L
Type
reactant
Smiles
CC#N
Step Two
Name
Quantity
270 g
Type
reactant
Smiles
C(OC)Cl
Step Three
Name
EtOAc petroleum ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 1.5 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to give a brown oil
FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated again

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
COC(C1=CC(=CC(=C1)OCOC)OCOC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 200 g
YIELD: PERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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